![molecular formula C17H20N4O2 B6577094 1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide CAS No. 1206998-53-9](/img/structure/B6577094.png)
1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a pyrazole group, and an acetyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in antimicrobial, anticoccidial, and antitumor activities .
Pharmacokinetics
The presence of a pyridine core in the molecule can increase bioavailability .
Result of Action
Related compounds have shown potential antibacterial and antifungal activity .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form the pyrazole ring. Subsequent steps may include acylation, amidation, and cyclization reactions to introduce the piperidine and acetyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.
Reduction: Reduction of the pyrazole ring or the acetyl group.
Substitution: Replacement of hydrogen atoms on the pyrazole or piperidine rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Piperidine N-oxide
Reduction: Reduced pyrazole or acetyl derivatives
Substitution: Substituted pyrazole or piperidine derivatives
Scientific Research Applications
1-Acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
1-Acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide can be compared to other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole core but may differ in their substituents and functional groups.
Piperidine derivatives: These compounds contain the piperidine ring but may have different substituents or functional groups attached.
Acetyl derivatives: These compounds feature the acetyl group but may have different core structures.
The uniqueness of this compound lies in its combination of the pyrazole, piperidine, and acetyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)21-10-7-14(8-11-21)17(23)19-15-4-2-13(3-5-15)16-6-9-18-20-16/h2-6,9,14H,7-8,10-11H2,1H3,(H,18,20)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBVVZUXDKVOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)
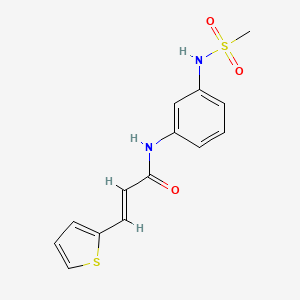

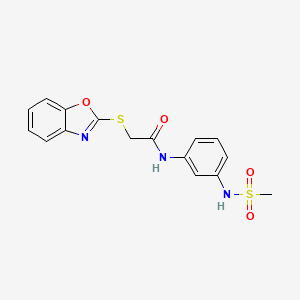
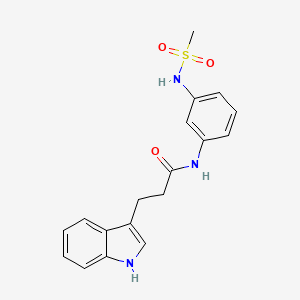
![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)
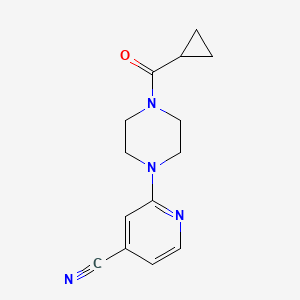
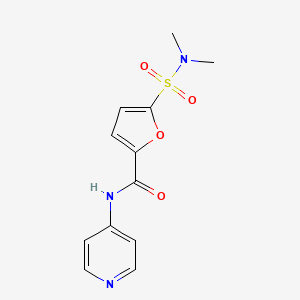
![N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B6577102.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577110.png)
